Cas no 21884-42-4 (Chlorobiumquinone)
Chlorobiumquinone structure
Product Name:Chlorobiumquinone
Numero CAS:21884-42-4
MF:C46H62O3
MW:662.982694149017
CID:289300
Update Time:2024-02-29
Chlorobiumquinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Naphthalenedione,2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-oxo-2,6,10,14,18,22,26-octacosaheptaen-1-yl]-3-methyl-
- 1,4-Naphthalenedione,2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-oxo-2,6,10,14,18,22,26-octacosaheptaen-1-yl]
- 1,4-Naphthalenedione,2-(3,7,11,15,19,23,27-heptamethyl-1-oxo-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-,(all-E)-
- 1,4-Naphthalenedione,2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-oxo-2,6,10,14,18,22,26-octacosaheptaenyl]-3-methyl-(9CI)
- 1,4-Naphthoquinone,2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenoyl)-3-methyl-,(all-E)- (8CI)
- Chlorobiumquinone (7CI)
- Menaquinone 7, 1'-oxo-
- CID 101297627
- 1'-Oxomenaquinone-7
- 2-[(2E,6E,10E,14E,18E,22E)-1-Oxo-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl]-3-methyl-1,4-naphthalenedione
- 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-1-oxo-2,6,10,14,18,22,26-octacosaheptenyl]-3-methyl-1,4-naphthoquinone
- Chlorobiumquinone
-
- Inchi: 1S/C46H62O3/c1-33(2)18-12-19-34(3)20-13-21-35(4)22-14-23-36(5)24-15-25-37(6)26-16-27-38(7)28-17-29-39(8)32-43(47)44-40(9)45(48)41-30-10-11-31-42(41)46(44)49/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29H2,1-9H3/b34-20+,35-22+,36-24+,37-26+,38-28+,39-32+
- Chiave InChI: WYIOTAYJBOUXHX-DTXAQOGUSA-N
- Sorrisi: O=C(/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)C1C(C2C=CC=CC=2C(C=1C)=O)=O
Proprietà calcolate
- Massa esatta: 662.47
- Massa monoisotopica: 662.47
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 49
- Conta legami ruotabili: 20
- Complessità: 1390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 6
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.2
Chlorobiumquinone Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
21884-42-4 (Chlorobiumquinone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso